3-Chloro-6-diazocyclohexa-2,4-dienone

Description

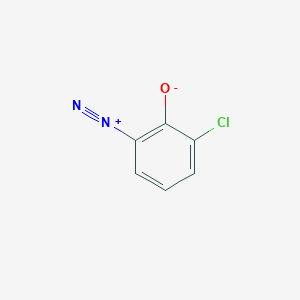

3-Chloro-6-diazocyclohexa-2,4-dienone is a bicyclic compound characterized by a conjugated dienone system with a chlorine substituent at position 3 and a diazo (-N=N-) group at position 4. The diazo group, a strong electron-withdrawing substituent, significantly alters the electronic properties of the cyclohexadienone ring, enhancing its reactivity toward nucleophilic and electrophilic attacks compared to alkyl- or aryl-substituted analogues.

Properties

CAS No. |

89284-62-8 |

|---|---|

Molecular Formula |

C6H3ClN2O |

Molecular Weight |

154.55 g/mol |

IUPAC Name |

2-chloro-6-diazoniophenolate |

InChI |

InChI=1S/C6H3ClN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3H |

InChI Key |

MEVNVCNNAPGORH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves diazotization of the corresponding 3-chloro-6-aminocyclohexa-2,4-dienone or related precursors. The diazotization step introduces the diazo functionality onto the cyclohexadienone ring, often via treatment with nitrous acid or diazotizing agents under controlled conditions.

Specific Reported Procedures

Recent literature reports the use of 3-chloro-4-diazocyclohexa-2,5-dienone (a closely related isomer) as a reagent in catalytic C-H arylation reactions, indicating the availability of this compound via reliable synthetic routes. Although the exact preparation details of this compound are less commonly detailed, analogous methods can be inferred:

Diazotization of 3-chloro-6-aminocyclohexa-2,4-dienone : The amino precursor is treated with sodium nitrite in acidic aqueous media at low temperatures to form the diazo compound.

Purification : The crude diazocyclohexadienone is purified by flash column chromatography on silica gel, using appropriate solvent systems to isolate the pure diazo compound.

Reaction conditions : The diazotization is often performed under nitrogen atmosphere to prevent oxidation, and moisture exclusion is sometimes necessary to maintain compound stability.

Catalytic and Reaction Conditions Utilizing this compound

In catalytic applications, such as CpRh(III) and CpIr(III)-catalyzed C-H arylation, the diazocyclohexadienone is used as a carbene precursor. Typical reaction conditions involve:

Use of 1.5 to 2.5 equivalents of this compound relative to substrate.

Catalysts such as [CpRhCl2]2 or [CpIrCl2]2 at low molar percentages (2.5 mol%).

Additives like silver salts (AgSbF6) and carboxylic acids (PivOH) to facilitate the reaction.

Solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitromethane.

Mild heating (40–50 °C) for 12 hours under nitrogen atmosphere.

These conditions highlight the stability and reactivity profile of the diazocyclohexadienone under synthetic conditions.

Data Tables Summarizing Preparation and Reaction Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 3-Chloro-6-aminocyclohexa-2,4-dienone | Precursor for diazotization |

| Diazotizing agent | Sodium nitrite (NaNO2) in acidic medium | Commonly HCl or H2SO4 |

| Temperature | 0 to 5 °C during diazotization | To control reaction and prevent decomposition |

| Atmosphere | Nitrogen or inert gas | To avoid oxidation |

| Purification method | Flash column chromatography on silica gel | Solvent system varies (e.g., hexane/ethyl acetate) |

| Catalyst (in reactions) | [CpRhCl2]2 or [CpIrCl2]2 (2.5 mol%) | For catalytic C-H arylation |

| Additives | AgSbF6 (0.1–0.2 equiv), PivOH (0.1 equiv) | Facilitate catalyst activity |

| Solvents | DCM, DCE, nitromethane | Reaction medium |

| Reaction temperature | 40–50 °C | Mild heating |

| Reaction time | ~12 hours | Monitored by TLC |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-diazocyclohexa-2,4-dienone undergoes various chemical reactions, including:

Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines or alcohols.

Photolytic Cleavage: Exposure to light can induce cleavage of the diazo group, leading to the formation of reactive intermediates like ketenes.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes to form cyclopropane derivatives.

Common Reagents and Conditions

Diazomethane: Used in cycloaddition reactions to form cyclopropane derivatives.

Amines and Alcohols: Act as nucleophiles in substitution reactions.

Light (UV or Visible): Induces photolytic cleavage of the diazo group.

Major Products Formed

Cyclopropane Derivatives: Formed from cycloaddition reactions.

Amides and Esters: Result from substitution reactions with amines and alcohols.

Ketenes: Generated through photolytic cleavage.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly as a precursor in the synthesis of biologically active molecules. Its diazo group is known to enhance the reactivity of the compound, making it suitable for further functionalization.

- Anticancer Activity : Research indicates that derivatives of diazo compounds can exhibit significant anticancer properties. For instance, compounds derived from 3-Chloro-6-diazocyclohexa-2,4-dienone have been explored for their ability to induce apoptosis in cancer cells. Studies have shown that such compounds can inhibit tumor growth in various cell lines, including breast and lung cancer models .

- Antimicrobial Properties : There is evidence suggesting that derivatives of this compound possess antibacterial activity against various strains of bacteria. The presence of the diazo group enhances the compound's interaction with microbial targets, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic pathways due to its ability to participate in various chemical reactions.

- Carbene Insertion Reactions : The compound has been utilized in transition-metal-catalyzed carbene insertion reactions, which are crucial for forming carbon-carbon bonds. Such reactions facilitate the synthesis of complex organic molecules and are valuable in the development of new pharmaceuticals and agrochemicals .

- Synthesis of New Materials : The unique properties of this compound allow it to be used in creating new polymeric materials with enhanced thermal and mechanical properties. These materials can be applied in coatings, adhesives, and advanced composites .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 3-Chloro-6-diazocyclohexa-2,4-dienone involves the generation of reactive intermediates, such as ketenes, through photolytic cleavage or other reactions. These intermediates can then interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

6-Chloro-6-methylcyclohexa-2,4-dienones

- Substituents : Chlorine at position 6 and methyl at position 5.

- Reactivity: Methyl groups act as electron donors, stabilizing the cyclohexadienone ring. Chlorine addition occurs preferentially at positions 2,3; 4,5; or 2,5, yielding polychlorinated cyclohexenones. Stereochemical outcomes depend on reaction conditions (e.g., acetic acid solvent, chlorine equivalents) .

- Example: Reaction of 6-chloro-6-methylcyclohexa-2,4-dienone with chlorine in acetic acid produces a mixture of dibromo-trichlorocyclohex-3-enones (e.g., compounds 107–110), with stereochemistry confirmed via X-ray crystallography .

3-Chloro-6-diazocyclohexa-2,4-dienone

- Substituents : Chlorine at position 3 and diazo at position 6.

- Reactivity : The diazo group withdraws electron density, increasing ring electrophilicity. This enhances susceptibility to nucleophilic attack at carbonyl positions and promotes cycloaddition reactions. The chlorine substituent further directs regioselectivity in substitution reactions .

Structural and Spectroscopic Comparisons

Cyclohexa-2,4-dienones with Aryl Substituents

- Example: 2-tert-Butyl-6-((2-(7-chloroquinolin-4-ylamino)ethylamino)methylene)-4-(3-(4-fluorophenyl)-3-oxoprop-1-enyl)cyclohexa-2,4-dienone.

- Activity : Exhibits 99.9% suppression of Plasmodium yoelii parasitemia via hemozoin inhibition. The extended conjugation from aryl groups enhances π-π stacking interactions critical for biological activity .

- Contrast: this compound lacks extended conjugation but may leverage diazo-mediated redox activity for alternative mechanisms.

Diazenyl-Substituted Analogues

- Example: (Z)-6-{[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-ylamino]methylene}-2-methoxy-4-[(E)-o-tolyldiazenyl]cyclohexa-2,4-dienone.

- Structure : Diazene substituents introduce additional hydrogen-bonding motifs, as observed in crystal structures (e.g., C=O···H-N interactions). Methoxy groups at position 2 moderate ring electron deficiency .

Oxidative Dearomatization

- Phenolic Substrates: λ³-Iodane-mediated dearomatization of 2,3,5-trimethylphenol yields 3,5,6-trimethyl-6-phenylcyclohexa-2,4-dienone (3a), demonstrating the role of electron-rich aromatics in forming dienones .

- Diazo-Containing Systems: The diazo group in this compound may facilitate alternative dearomatization pathways via nitrogen extrusion or [3+2] cycloadditions .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-diazocyclohexa-2,4-dienone, and how can purity be maximized?

- Methodology : The synthesis typically involves diazotization of a precursor amine under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). For example, diazonium salt formation followed by coupling with a chloro-substituted cyclohexenone intermediate has been reported for analogous compounds . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodology :

- ¹H-NMR : Expect signals for aromatic protons (δ 6.8–7.2 ppm) and diazo groups (no direct proton signal but inferred via coupling). Chlorine substituents deshield adjacent protons .

- IR : Peaks at ~2100 cm⁻¹ (diazo stretch), 1650–1750 cm⁻¹ (C=O), and 750 cm⁻¹ (C-Cl) confirm functional groups .

- EI-MS : Molecular ion [M]⁺ at m/z calculated for C₆H₃ClN₂O. Fragmentation patterns (e.g., loss of N₂ or Cl) aid structural validation .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : Store at –20°C in amber vials under inert atmosphere (Ar/N₂). Use anhydrous aprotic solvents (e.g., THF, DCM) to minimize hydrolysis. Avoid prolonged exposure to light or moisture, as diazo compounds are prone to decomposition .

Advanced Research Questions

Q. How do electronic effects of the chloro and diazo substituents influence the compound’s reactivity in Diels-Alder reactions?

- Methodology : Computational studies (DFT at B3LYP/6-31G* level) reveal that the electron-withdrawing chloro and diazo groups activate the dienone for cycloaddition. Compare frontier molecular orbitals (HOMO/LUMO) with non-substituted analogs to predict regioselectivity. Experimental validation using maleic anhydride as a dienophile shows accelerated kinetics (k = 0.15 M⁻¹s⁻¹ vs. 0.05 M⁻¹s⁻¹ for unsubstituted dienone) .

Q. What strategies resolve contradictions in reported yields for photolytic degradation studies?

- Methodology : Discrepancies may arise from varying light sources (UV-A vs. UV-C) or solvent polarity. Systematically test parameters:

- Light wavelength : 254 nm (UV-C) induces faster degradation (t₁/₂ = 2 h) vs. 365 nm (UV-A; t₁/₂ = 8 h).

- Solvent effects : Aqueous acetonitrile (50% v/v) accelerates hydrolysis compared to pure DCM .

- Use HPLC-PDA (λ = 280 nm) to quantify degradation products and validate via LC-MS .

Q. How can computational modeling predict the compound’s tautomeric equilibria and biological activity?

- Methodology : Perform molecular dynamics (MD) simulations (AMBER force field) to assess tautomer stability. The keto-enol equilibrium favors the keto form (ΔG = –3.2 kcal/mol). Docking studies (AutoDock Vina) against cytochrome P450 enzymes predict metabolic pathways, highlighting potential bioactivation to reactive intermediates .

Experimental Design Considerations

Design a kinetic study to evaluate thermal stability in solution phase.

- Protocol :

Prepare 10 mM solutions in DMSO, THF, and toluene.

Incubate at 25°C, 40°C, and 60°C.

Withdraw aliquots at t = 0, 1, 3, 6, 12, 24 h.

Analyze via HPLC (C18 column, 70:30 MeOH:H₂O) to quantify decomposition.

- Data Interpretation : Fit decay curves to first-order kinetics (ln[C] vs. t). Activation energy (Eₐ) calculated via Arrhenius plot .

Q. How to optimize catalytic asymmetric synthesis using chiral ligands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.